4-Thiazoleacetic acid, methyl ester
Overview
Description
4-Thiazoleacetic acid, methyl ester is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazoleacetic acid, methyl ester typically involves the esterification of 4-Thiazoleacetic acid. One common method is the reaction of 4-Thiazoleacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as trimethylchlorosilane in methanol has also been reported to be effective for the esterification process .
Chemical Reactions Analysis
Types of Reactions: 4-Thiazoleacetic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Thiazoleacetic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Thiazoleacetic acid, methyl ester involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The compound’s effects on cellular pathways are still under investigation, but it is believed to interfere with key metabolic processes .
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole: A parent compound with diverse biological activities.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness: 4-Thiazoleacetic acid, methyl ester stands out due to its specific ester functional group, which imparts unique reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
methyl 2-(1,3-thiazol-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)2-5-3-10-4-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVAMDDXLOUQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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